methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether
Description
Methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether (CAS: 338962-42-8) is a synthetic organic compound with the molecular formula C₂₁H₁₉NO₄S and a molar mass of 381.44 g/mol . Its structure features a 2,3-dihydro-1,4-benzoxazine core substituted at the 4-position with a phenyl group and a sulfonyl-linked 4-methoxyphenyl ether moiety. Key physicochemical properties include a predicted density of 1.298 g/cm³, a boiling point of 553°C, and a strongly acidic pKa of -2.83 . The compound is used in research settings with a purity exceeding 90% .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-17-11-13-18(14-12-17)27(23,24)22-19-9-5-6-10-21(19)26-15-20(22)16-7-3-2-4-8-16/h2-14,20H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNXXRUYIDGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound belongs to the class ofextended flavonoids . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities.
Mode of Action
The compound’s structure suggests that it may interact with its targets throughπ-stacking interactions . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks.
Biochemical Pathways
Given its classification as an extended flavonoid, it may be involved in various biochemical pathways influenced by flavonoids. Flavonoids are known to modulate the activity of a wide range of enzymes and cell receptors, affecting numerous biochemical pathways.
Pharmacokinetics
The stability of the benzoxazin-4-one ring provides an appropriate condition for a mild cyclodehydration reaction, which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
Methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is a complex organic compound that belongs to the class of benzoxazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a benzoxazine ring, contributing to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 381.45 g/mol. The structural characteristics of this compound allow for various chemical transformations that may enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial activity against a range of microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 μg/mL |
| Escherichia coli | 12 | 64 μg/mL |
| Pseudomonas aeruginosa | 10 | 128 μg/mL |
| Candida albicans | 14 | 16 μg/mL |
These findings suggest that the compound's sulfonyl group may play a crucial role in its antimicrobial mechanism of action, potentially disrupting bacterial cell wall synthesis or function.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound exhibits significant free radical scavenging activity.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The antioxidant activity is attributed to the presence of hydroxyl groups in the benzoxazine structure, which can donate electrons to neutralize free radicals.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent publication investigated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed that the compound retained activity against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .
- Antioxidant Mechanism Exploration : Another study focused on elucidating the mechanism behind its antioxidant properties. The researchers found that the compound effectively chelates metal ions and reduces oxidative stress markers in cellular models .
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazine Derivatives
Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Structure : Shares the benzoxazine core but replaces the sulfonylphenyl ether with an ethyl ester group (COOEt) .
- Stability: Esters are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl groups are more chemically inert .
- Applications : Ethyl esters are often intermediates in drug synthesis, while sulfonyl derivatives may exhibit enhanced bioavailability due to stability .
7-Cyano DAMPA Ethyl Ester
- Structure: Contains a cyano-substituted benzoxazine with an ethyl ester.
- Key Differences: The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to the target compound’s methoxy and sulfonyl groups .
Sulfonated Aromatic Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : A triazole-containing sulfonated phenyl derivative with fluorine substituents .
- Electron Effects: Fluorine atoms enhance electronegativity and metabolic stability, which the target compound lacks .
2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate
Sulfinyl vs. Sulfonyl Derivatives
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of benzoxazine precursors, similar to methods in and , where sodium ethoxide or cesium carbonate mediate nucleophilic substitutions .
- Biological Relevance : While direct activity data for the target compound is unavailable, sulfonated benzoxazines are explored in drug discovery for their stability and ability to mimic bioactive motifs .
- Thermal Stability : The high predicted boiling point (553°C ) suggests suitability for high-temperature applications, contrasting with lower-molecular-weight analogs like ethyl esters .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether?
Answer:
The compound’s synthesis involves sulfonylation and etherification steps. A validated approach includes:
- Sulfonylation : Reacting 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C, with a base like pyridine to scavenge HCl).
- Etherification : Coupling the sulfonylated intermediate with methyl 4-hydroxyphenyl ether via nucleophilic substitution (K₂CO₃ in DMF, 60–80°C).
Monitor reaction progress using TLC (hexane:EtOAc, 3:1) and purify via column chromatography. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio) and inert atmosphere to prevent oxidation .
Advanced: How can computational chemistry predict regioselectivity during functionalization of the benzoxazine ring?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For example:
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions on the benzoxazine ring.
- Transition State Analysis : Simulate energy barriers for sulfonylation at the 4-position versus competing sites.
Validate predictions experimentally using regioselective blocking groups (e.g., tert-butyl) and compare with NMR (¹H/¹³C) and X-ray crystallography data .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.8–4.5 ppm for benzoxazine CH₂ groups) and ¹³C NMR (δ 160–165 ppm for sulfonyl-attached carbons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and ether C-O-C (1250–1050 cm⁻¹) .
Advanced: How to address discrepancies in crystallographic data due to polymorphism?
Answer:
- Crystallization Screening : Test solvents (e.g., EtOH, DMSO, acetone) and slow evaporation vs. diffusion methods to isolate polymorphs.
- SHELX Refinement : Use SHELXL for high-resolution data (R-factor <5%) to resolve disorder in the benzoxazine ring or sulfonyl group .
- PXRD Comparison : Match experimental patterns with simulated data from single-crystal structures to identify dominant polymorphs .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
- Stability Monitoring : Perform HPLC purity checks (C18 column, 254 nm) every 6 months; degradation >5% warrants repurification .
Advanced: How to investigate the compound’s interactions with enzyme targets using biophysical assays?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions.
- Molecular Docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies on key residues (e.g., catalytic cysteines) .
Basic: How to troubleshoot low yields during scale-up synthesis?
Answer:
- Process Optimization : Replace batch reactors with flow chemistry for better heat/mass transfer.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives) and adjust stoichiometry.
- Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance efficiency .
Advanced: What strategies resolve conflicting bioactivity data across assay platforms?
Answer:
- Assay Cross-Validation : Compare results from calcium mobilization (FLIPR) and dynamic mass redistribution (DMR) assays to rule out false positives .
- Metabolite Profiling : Use LC-HRMS to check for in situ degradation products that may interfere with activity.
- Positive Controls : Include reference inhibitors (e.g., benoxacor for benzoxazine-related targets) to calibrate assay sensitivity .
Basic: How to assess the compound’s solubility for in vitro studies?
Answer:
- Solvent Screening : Test DMSO, ethanol, and PEG-400 at 10 mM stock concentrations.
- Nephelometry : Quantitate precipitate formation in PBS (pH 7.4) using UV-Vis (λ = 600 nm).
- Co-Solvency Approach : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
Advanced: How to design SAR studies targeting the sulfonamide moiety?
Answer:
- Analog Synthesis : Replace the sulfonyl group with carbonyl or phosphoryl moieties; assess activity via IC₅₀ shifts.
- 3D-QSAR Modeling : Align compounds using CoMFA/CoMSIA to map steric/electronic requirements.
- Crystallographic Validation : Co-crystallize analogs with the target to correlate binding modes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
